molecular formula C19H20N4O5 B12741396 (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine CAS No. 155271-99-1

(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine

Cat. No.: B12741396
CAS No.: 155271-99-1
M. Wt: 384.4 g/mol
InChI Key: AURWBIGAQFCFKK-VOTSOKGWSA-N
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Description

(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by its unique chemical structure, which includes methoxy and methylenedioxy groups attached to a styryl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-diethylxanthine and 3-methoxy-4,5-methylenedioxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 1,3-diethylxanthine and 3-methoxy-4,5-methylenedioxybenzaldehyde under basic conditions to form the styryl derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the styryl moiety to a saturated alkyl chain.

    Substitution: The methoxy and methylenedioxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another xanthine derivative known for its stimulant effects.

    Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant properties.

Uniqueness

(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties compared to other xanthine derivatives. Its methoxy and methylenedioxy groups may confer additional biological activities or enhance its interaction with molecular targets.

Properties

CAS No.

155271-99-1

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C19H20N4O5/c1-4-22-17-15(18(24)23(5-2)19(22)25)20-14(21-17)7-6-11-8-12(26-3)16-13(9-11)27-10-28-16/h6-9H,4-5,10H2,1-3H3,(H,20,21)/b7-6+

InChI Key

AURWBIGAQFCFKK-VOTSOKGWSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC4=C(C(=C3)OC)OCO4

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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